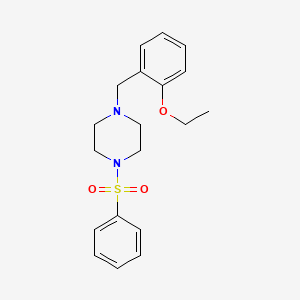

1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-[(2-ethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-2-24-19-11-7-6-8-17(19)16-20-12-14-21(15-13-20)25(22,23)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZAMBYQIYOUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Ethoxybenzyl 4 Phenylsulfonyl Piperazine

Retrosynthetic Analysis of the 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are the two carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring, as these are the bonds most likely formed during synthesis.

The primary retrosynthetic cuts are made at the N1-benzyl and N4-sulfonyl bonds. This approach simplifies the molecule into three key synthons:

Piperazine: A symmetrical diamine that serves as the central scaffold.

2-Ethoxybenzyl synthon: Typically an electrophile such as 2-ethoxybenzyl halide (chloride or bromide).

Phenylsulfonyl synthon: An electrophilic sulfonylating agent, most commonly benzenesulfonyl chloride.

Figure 1: Retrosynthetic Disconnection of this compound

Development and Optimization of Synthetic Pathways for this compound

The forward synthesis of the title compound can be achieved through several routes, primarily involving the sequential functionalization of the piperazine ring. The optimization of these pathways focuses on maximizing yield, minimizing side products, and ensuring ease of purification.

N-Alkylation Strategies for Piperazine Ring Functionalization

The introduction of the 2-ethoxybenzyl group onto a nitrogen atom of the piperazine ring is a critical step. The primary challenge in the direct alkylation of piperazine is controlling the selectivity between mono- and di-alkylation. nih.govresearchgate.net

Nucleophilic Substitution: The most common method involves the reaction of piperazine with an electrophilic 2-ethoxybenzyl halide. mdpi.comnih.gov To favor the formation of the mono-alkylated product, a large excess of piperazine can be used, which statistically favors a single substitution event. researchgate.net Alternatively, reacting piperazine as a salt can provide excellent yields of the N-monoalkylated product. google.com

Use of Protecting Groups: A more controlled and widely used strategy involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. nih.govresearchgate.netnih.gov The protecting group ensures that only one nitrogen is available for alkylation. The subsequent removal of the tert-butyloxycarbonyl (Boc) group under acidic conditions yields the desired mono-substituted piperazine, which can then be used in the next step. nih.gov

Reductive Amination: An alternative route is the reductive amination of piperazine with 2-ethoxybenzaldehyde (B52182). mdpi.comnih.gov This reaction, typically carried out using reducing agents like sodium triacetoxyborohydride, forms the C-N bond directly and can be an effective method for mono-functionalization. mdpi.com

| Reductive Amination | 2-ethoxybenzaldehyde, Piperazine, Reducing Agent (e.g., NaBH(OAc)₃) | Avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net | Requires synthesis of the aldehyde precursor. |

Sulfonylation Reactions for Introduction of the Phenylsulfonyl Moiety

The formation of the sulfonamide linkage is typically achieved by reacting a secondary amine with a sulfonyl chloride. nih.govnih.gov In the context of this synthesis, the piperazine nitrogen is reacted with benzenesulfonyl chloride. This reaction is generally high-yielding and proceeds under mild conditions.

The reaction is almost invariably carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. nih.gov The choice of solvent can range from dichloromethane (B109758) (DCM) to tetrahydrofuran (B95107) (THF). nih.gov The synthesis of various sulfonylpiperazine compounds has been widely reported, highlighting the reliability of this chemical transformation. nih.govnih.govnih.govresearchgate.net

Table 2: Typical Conditions for Sulfonylation of Piperazines

| Reagent | Base | Solvent | Temperature | General Observations |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Triethylamine | Dichloromethane (DCM) | Room Temperature | Standard and effective conditions for sulfonamide formation. nih.gov |

| Substituted benzenesulfonyl chlorides | Triethylamine | Tetrahydrofuran (THF) | Room Temperature | Versatile method applicable to various substituted sulfonyl chlorides. nih.gov |

Etherification and Benzylation Routes for the 2-Ethoxybenzyl Moiety

The 2-ethoxybenzyl halide precursor is not typically available commercially and must be synthesized. This is usually accomplished in a two-step process starting from 2-hydroxybenzaldehyde (salicylaldehyde) or 2-hydroxybenzyl alcohol.

Williamson Ether Synthesis: The phenolic hydroxyl group is converted to an ethoxy group. This is achieved by reacting the starting material (e.g., salicylaldehyde) with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a weak base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). This reaction yields 2-ethoxybenzaldehyde or 2-ethoxybenzyl alcohol.

Conversion to Benzyl (B1604629) Halide: If the product from the etherification is 2-ethoxybenzyl alcohol, it must be converted to the corresponding halide. This can be done using standard halogenating agents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to 2-ethoxybenzyl chloride or bromide, respectively. google.commasterorganicchemistry.com Care must be taken to use mild conditions to prevent unwanted side reactions. More modern methods, such as deformylative halogenation, can also convert aldehydes directly to alkyl halides under mild, photoredox-catalyzed conditions. nih.govorganic-chemistry.org

Multi-Step Synthesis Approaches from Precursors

Combining the individual steps, two primary multi-step synthetic routes emerge for the synthesis of this compound. The key difference lies in the order of functionalizing the piperazine nitrogens.

Route A: Sulfonylation followed by Alkylation

Step 1: Piperazine is reacted with benzenesulfonyl chloride to form 1-(phenylsulfonyl)piperazine (B87590). Using a 1:1 stoichiometry in the presence of a base can afford the mono-sulfonylated product.

Step 2: The resulting 1-(phenylsulfonyl)piperazine is then alkylated with 2-ethoxybenzyl halide. This step is highly regioselective, as the nitrogen atom of the sulfonamide group is significantly less nucleophilic than the remaining secondary amine nitrogen. Therefore, the alkylation occurs exclusively at the desired N1 position.

Route B: Alkylation followed by Sulfonylation

Step 1: Piperazine is first mono-alkylated with 2-ethoxybenzyl halide to form 1-(2-ethoxybenzyl)piperazine (B2394447). As discussed in section 2.2.1, this step requires careful control to avoid di-alkylation, often by using a large excess of piperazine or a protecting group strategy. nih.govresearchgate.net

Step 2: The intermediate 1-(2-ethoxybenzyl)piperazine is then reacted with benzenesulfonyl chloride to yield the final product.

Route A is often preferred in practice due to the inherent regioselectivity of the second step, which avoids the need for protecting groups or difficult separations associated with the initial mono-alkylation of piperazine.

Efficiency and Atom Economy in Synthetic Routes

Two primary retrosynthetic disconnections suggest plausible and convergent pathways for the construction of this compound. These routes involve the formation of one of the two C-N bonds or the S-N bond at the piperazine core as the key step. The efficiency and atom economy of these approaches can be theoretically analyzed to determine the more sustainable option.

Route A: N-Alkylation of 1-(Phenylsulfonyl)piperazine

This synthetic strategy involves the reaction of 1-(phenylsulfonyl)piperazine with a suitable 2-ethoxybenzyl halide, such as 2-ethoxybenzyl chloride. This is a classic nucleophilic substitution reaction, where the secondary amine of the piperazine acts as the nucleophile. nih.gov Benzylic halides are known to be reactive substrates for such substitutions. stackexchange.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction.

From an efficiency standpoint, the yield of this reaction can be influenced by factors such as the choice of solvent, temperature, and the base used. The formation of side products, although generally low for this type of reaction, can occur.

The atom economy for this route is calculated by considering the molecular weights of the reactants and the desired product. primescholars.com

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1-(Phenylsulfonyl)piperazine | C10H14N2O2S | 226.30 | Reactant |

| 2-Ethoxybenzyl chloride | C9H11ClO | 170.64 | Reactant |

| This compound | C19H24N2O3S | 360.47 | Desired Product |

Atom Economy Calculation for Route A:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (360.47 / (226.30 + 170.64)) x 100 = 90.8%

Route B: N-Sulfonylation of 1-(2-Ethoxybenzyl)piperazine

An alternative approach is the reaction of 1-(2-ethoxybenzyl)piperazine with phenylsulfonyl chloride. This reaction forms the sulfonamide bond, a common and generally efficient transformation in organic synthesis. thieme-connect.com Similar to Route A, a base is required to neutralize the HCl generated.

The efficiency of sulfonamide formation is typically high. nih.gov The reaction is often rapid and clean, leading to high yields of the desired product.

The atom economy for Route B is calculated as follows:

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1-(2-Ethoxybenzyl)piperazine | C13H20N2O | 220.31 | Reactant |

| Phenylsulfonyl chloride | C6H5ClO2S | 176.62 | Reactant |

| This compound | C19H24N2O3S | 360.47 | Desired Product |

Atom Economy Calculation for Route B:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (360.47 / (220.31 + 176.62)) x 100 = 90.8%

Theoretically, both Route A and Route B exhibit the same high atom economy of 90.8%. In both cases, the only atom not incorporated into the final product from the primary reactants is the chlorine atom from the respective chloride-containing starting material, which is eliminated as HCl.

Comparison of Routes and Green Chemistry Considerations

Availability and cost of starting materials: The relative cost and commercial availability of 1-(phenylsulfonyl)piperazine and 2-ethoxybenzyl chloride versus 1-(2-ethoxybenzyl)piperazine and phenylsulfonyl chloride would be a major consideration.

Reaction conditions: The energy requirements (temperature), solvent choice, and the nature and amount of the base used can significantly impact the environmental footprint. unibo.it A process that can be run at ambient temperature in a recyclable, non-toxic solvent would be preferred.

Work-up and purification: The ease of purification and isolation of the final product impacts the amount of solvent waste generated. A reaction that yields a product that can be easily crystallized with high purity is superior to one that requires extensive chromatographic purification.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Ethoxybenzyl 4 Phenylsulfonyl Piperazine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine, HRMS analysis confirms the molecular formula C₁₉H₂₄N₂O₃S. This technique provides a highly accurate mass measurement, which is then compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements. The close correlation between the experimental and theoretical mass validates the proposed elemental composition, providing a foundational piece of evidence for the compound's structure.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon skeleton. Although ¹⁹F NMR is not applicable to this specific compound as it lacks fluorine atoms, ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the ethoxy group, the benzyl (B1604629) ring, the piperazine (B1678402) ring, and the phenylsulfonyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in a different chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethoxy (-OCH₂CH₃) | ~4.0 (quartet) | ~64 (-OCH₂) |

| Ethoxy (-OCH₂CH₃) | ~1.4 (triplet) | ~15 (-CH₃) |

| Benzyl (-CH₂-) | ~3.5 (singlet) | ~58 |

| Piperazine (-CH₂N-) | ~2.5-3.2 (multiplets) | ~45-55 |

| Aromatic (C₆H₄, C₆H₅) | ~6.8-7.8 (multiplets) | ~110-160 |

Two-dimensional NMR techniques are employed to resolve complex structures by correlating signals from different nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps establish the connectivity of proton networks, for instance, within the ethoxy group and through the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. nih.gov This technique is invaluable for assigning carbon resonances based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for piecing together the different fragments of the molecule, such as connecting the benzyl group to the piperazine ring and the phenylsulfonyl group to the other nitrogen of the piperazine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides key information about the molecule's conformation and the spatial arrangement of its substituents.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. While the subject molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds and C-H···π interactions are likely to play a significant role in stabilizing the crystal structure. nih.govpreprints.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. It is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=C aromatic stretch | 1600-1450 |

| Sulfonyl (S=O) stretch | 1350-1300 and 1160-1120 |

| C-O (ether) stretch | 1260-1000 |

| C-N stretch | 1250-1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in systems with conjugation. The presence of the phenyl and benzyl aromatic rings in this compound would result in characteristic UV absorption bands, typically in the 200-300 nm range, corresponding to π→π* transitions.

Advanced Spectroscopic and Chiroptical Techniques for Isomeric Purity and Conformational Studies

The comprehensive structural and conformational analysis of this compound is critically dependent on the application of a sophisticated suite of spectroscopic and analytical methods. These techniques are essential for verifying the molecule's constitution, determining its three-dimensional structure, assessing isomeric purity, and understanding its dynamic behavior in solution.

At the forefront of structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H and ¹³C NMR spectra provide the initial confirmation of the molecular structure by identifying all unique proton and carbon environments. For a definitive assignment and to establish atomic connectivity, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, for instance, mapping the relationships between the protons within the piperazine ring and the ethoxy group. nih.gov Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) provides crucial information about longer-range (2-3 bond) C-H correlations, confirming how the 2-ethoxybenzyl, piperazine, and phenylsulfonyl fragments are connected. researchgate.net

Conformational analysis in solution is heavily reliant on temperature-dependent NMR studies and Nuclear Overhauser Effect Spectroscopy (NOESY). rsc.orgnih.gov The piperazine ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions. nih.govscispace.com NOESY experiments detect through-space interactions between protons that are in close proximity, providing invaluable data on the preferred spatial arrangement and the orientation of the bulky substituents on the piperazine ring. mdpi.com These studies can elucidate the rotational barriers around the N-C amide-like bond of the sulfonyl group, which can lead to the presence of different conformers at room temperature. rsc.orgnih.gov

For an unambiguous determination of the molecule's solid-state conformation, single-crystal X-ray crystallography is the gold standard. rsc.orgchemrxiv.org This technique provides precise atomic coordinates, allowing for the exact measurement of bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com Crystallographic analysis would definitively confirm the chair conformation of the piperazine ring and the relative orientations of the phenylsulfonyl and 2-ethoxybenzyl groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS validates the molecular formula, C₁₉H₂₄N₂O₃S, which is a critical component of structural verification.

While this compound is itself an achiral molecule, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for the stereochemical and conformational analysis of chiral molecules. researchgate.netmdpi.commdpi.com The application of these techniques would become highly relevant if a chiral center were introduced into the molecule, for example, by substitution on the benzyl or piperazine rings. In such cases, VCD and ECD could be used to determine the absolute configuration of the stereocenters and study the conformational equilibria of the resulting diastereomers or enantiomers in solution, providing insights that are complementary to NMR and X-ray data. mdpi.com

The collective data from these advanced methods provide a detailed and robust understanding of the structural and conformational properties of this compound, which is fundamental to its chemical characterization.

Data Tables

Table 1: Expected NMR Data for Structural Elucidation This table presents hypothetical yet representative data based on known chemical principles for the specified compound.

| Technique | Expected Observation | Interpretation |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (phenyl and benzyl rings), piperazine ring protons, and ethoxybenzyl methylene (B1212753) and methyl protons. | Confirms the presence of all key proton environments. |

| ¹³C NMR | Resonances for aromatic, piperazine, ethoxy, and benzylic carbons. | Verifies the complete carbon framework of the molecule. |

| COSY | Cross-peaks showing correlations between adjacent protons, e.g., -CH₂-CH₃ of the ethoxy group and within the piperazine ring system. | Establishes ¹H-¹H connectivity and spin systems. nih.gov |

| HSQC | Correlations linking proton signals to their directly bonded carbon signals (e.g., benzylic CH₂ to its carbon). | Unambiguously assigns protons to their respective carbons. nih.gov |

| HMBC | Long-range correlations, such as from the benzylic protons to the carbons of the piperazine ring and the aromatic ring. | Confirms the connectivity between the major structural fragments. |

| NOESY | Spatial correlations between protons of the 2-ethoxybenzyl group and protons on the piperazine ring. | Provides evidence for the preferred 3D conformation and orientation of substituents in solution. mdpi.com |

Table 2: Compound and Technique Names Mentioned

| Name |

|---|

| This compound |

| Carbon-13 Nuclear Magnetic Resonance |

| Correlation Spectroscopy |

| Electronic Circular Dichroism |

| Heteronuclear Multiple Bond Correlation |

| Heteronuclear Single Quantum Coherence |

| High-Resolution Mass Spectrometry |

| Nuclear Magnetic Resonance |

| Nuclear Overhauser Effect Spectroscopy |

| Proton Nuclear Magnetic Resonance |

| Vibrational Circular Dichroism |

Molecular and Cellular Biological Investigations of 1 2 Ethoxybenzyl 4 Phenylsulfonyl Piperazine

In Vitro Receptor Binding and Enzyme Inhibition Studies

Profiling Against Relevant G-Protein Coupled Receptors (GPCRs)

Limited publicly available information currently details the specific binding profile of 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine against a wide array of G-protein coupled receptors (GPCRs). However, the broader class of piperazine-containing compounds is known for its interaction with various GPCRs, including serotonergic and dopaminergic receptors. For instance, certain piperazine (B1678402) derivatives have demonstrated significant binding affinities for 5-HT1A and 5-HT7 receptors, suggesting that the phenylsulfonylpiperazine scaffold could serve as a basis for developing ligands with specific GPCR targets. nih.gov Another study highlighted that piperidine (B6355638) analogues of a piperazine compound showed high affinity for the dopamine (B1211576) transporter (DAT). nih.gov Without direct experimental data for this compound, its specific GPCR binding affinities remain to be elucidated.

Assessment of Ligand-Gated Ion Channel Modulation (e.g., GABA receptors)

The modulatory effects of this compound on ligand-gated ion channels have not been specifically reported. However, the piperazine moiety is a common feature in molecules that interact with these channels. For example, piperine (B192125) and its derivatives have been shown to modulate γ-aminobutyric acid type A (GABAA) receptors. nih.gov The anxiolytic-like activity of some piperazine derivatives is mediated by the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Other research has explored piperazine-based antagonists for the P2X4 receptor, a ligand-gated ion channel activated by ATP. nih.gov The potential for this compound to modulate GABAA receptors or other ligand-gated ion channels warrants further investigation.

Cell-Based Assays for Functional Activity and Pathway Modulation

Cellular Proliferation and Viability Assays (e.g., antiproliferative activity in cancer cell lines)

The antiproliferative activity of this compound has not been specifically detailed in available research. However, numerous studies have demonstrated the cytotoxic and antiproliferative effects of various phenylsulfonylpiperazine and piperazine derivatives against a range of cancer cell lines.

For example, a series of phenylsulfonylpiperazine derivatives were tested for their effects on luminal breast cancer cells, with some compounds showing significant antimigratory and antiproliferative activities. mdpi.com In another study, piperazine-linked quinolinequinones exhibited potent cytotoxic activity against a panel of cancer cell lines, including leukemia, non-small-cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. nih.govnih.gov The IC50 values for some of these derivatives were in the low micromolar range, indicating significant potency.

Table 1: Antiproliferative Activity of Selected Phenylsulfonylpiperazine Derivatives Against a Luminal Breast Cancer Cell Line (MCF7) (Note: This table presents data for related compounds, not this compound, to illustrate the potential activity of this chemical class.)

| Compound | IC50 (µM) in MCF7 cells |

| Compound 3* | 4.48 |

*Compound 3 is identified as (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone. mdpi.com

Apoptosis and Cell Cycle Modulation Studies in Cellular Models

Specific studies on the induction of apoptosis and modulation of the cell cycle by this compound are not currently available. However, the broader class of piperazine derivatives has been shown to exert anticancer effects through these mechanisms.

Several dispiropiperazine derivatives have been reported to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis in human cancer cells. nih.gov Other research has indicated that certain piperazine compounds can induce apoptosis in cancer cells, as evidenced by an increase of cells in the sub-G1 phase and a decrease in mitochondrial membrane potential. nih.gov Furthermore, a novel ALK inhibitor containing a piperazine moiety was found to induce cell cycle arrest and apoptosis in Karpas299 and H2228 cells. nih.gov These findings suggest that the piperazine scaffold is a promising framework for the development of agents that modulate fundamental cellular processes like apoptosis and cell cycle progression.

Intracellular Signaling Pathway Analysis (e.g., Western Blot, qPCR for target engagement)

Analysis of intracellular signaling pathways is crucial to understanding the mechanism of action of a novel compound. Techniques such as Western Blot and quantitative Polymerase Chain Reaction (qPCR) are fundamental in determining how a compound like this compound might interact with and modulate cellular functions.

Western Blot: This technique would be utilized to detect specific protein targets and assess the impact of the compound on their expression levels and post-translational modifications, such as phosphorylation. For instance, if this compound were hypothesized to target a particular kinase, a Western Blot could measure the phosphorylation status of that kinase and its downstream substrates in treated versus untreated cells.

qPCR: To investigate the compound's effect on gene expression, qPCR would be employed. This method quantifies the amount of a specific mRNA transcript, providing insights into whether the compound upregulates or downregulates the transcription of genes involved in a signaling pathway of interest.

Currently, there is no publicly available data from Western Blot or qPCR experiments for this compound.

Reporter Gene Assays for Transcriptional Regulation

Reporter gene assays are a powerful tool to study the regulation of gene expression. In these assays, the regulatory sequence of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein). Cells are then treated with the compound to see if it activates or inhibits the reporter gene's expression, which reflects the activity of the specific signaling pathway.

Should research be conducted on this compound, reporter gene assays could elucidate its influence on various transcription factors and signaling pathways, such as NF-κB, AP-1, or STAT signaling. However, no such studies have been published to date.

Phenotypic Screening in Diverse Biological Systems

Phenotypic screening involves testing a compound across a wide range of biological assays to identify any effects on cellular or organismal phenotypes. This approach is valuable for discovering novel biological activities of a compound without a preconceived hypothesis about its target.

Antimicrobial Activity Evaluation (Antibacterial, Antifungal)

The evaluation of antimicrobial activity would involve testing this compound against a panel of pathogenic bacteria and fungi. Standard methods such as broth microdilution assays would be used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

While the piperazine scaffold is present in some antimicrobial agents, there is no specific data available on the antibacterial or antifungal properties of this compound.

Illustrative Data Table: Antibacterial Activity of a Novel Compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | >128 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

| Enterococcus faecalis | 32 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Antiviral Activity Assessment in Cell Culture Models (e.g., Chikungunya, HPV)

To assess potential antiviral activity, cell culture models infected with specific viruses, such as Chikungunya virus (CHIKV) or Human Papillomavirus (HPV), would be treated with this compound. The efficacy of the compound would be determined by measuring the reduction in viral replication, for example, through plaque reduction assays or by quantifying viral nucleic acids or proteins.

Studies on related piperazine derivatives have shown some antiviral activity against Chikungunya virus. However, there is no published research on the specific antiviral effects of this compound against any virus, including Chikungunya or HPV.

Illustrative Data Table: Antiviral Activity against Chikungunya Virus

| Compound Concentration (µM) | Viral Titer Reduction (log10) |

| 1 | 0.5 |

| 10 | 1.2 |

| 50 | 2.5 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Mechanisms of Cellular Uptake and Intracellular Distribution

Understanding how a compound enters cells and where it localizes is critical for interpreting its biological activity. Studies on cellular uptake and intracellular distribution would typically involve fluorescently labeling this compound and using techniques like fluorescence microscopy or flow cytometry to visualize and quantify its accumulation in cells over time.

The physicochemical properties of a molecule, such as its lipophilicity and size, play a significant role in its ability to cross the cell membrane. The intracellular distribution can provide clues about its potential targets; for example, accumulation in the nucleus might suggest an effect on transcription.

There is currently no available research detailing the mechanisms of cellular uptake or the intracellular distribution of this compound.

Mechanistic Elucidation of Biological Activity of 1 2 Ethoxybenzyl 4 Phenylsulfonyl Piperazine

Identification and Validation of Primary Molecular Targets and Potential Off-Targets

No studies have been published that identify or validate the primary molecular targets or potential off-targets of 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine. Research on analogous compounds with a (phenylsulfonyl)piperazine scaffold has indicated a range of potential biological activities, including the inhibition of the Aedes aegypti Kir1 (AeKir) channel, which is crucial for diuresis and potassium homeostasis in mosquitoes. nih.govfrontiersin.orgnih.gov Other studies have explored similar structures for their potential as antimalarial and antitubercular agents. However, without direct experimental evidence, it is not possible to extrapolate these findings to the specific compound .

Detailed Analysis of Ligand-Receptor/Enzyme Binding Modes at the Molecular Level

There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that details the binding mode of this compound with any biological target. Such studies are essential for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that would govern its affinity and selectivity for a particular receptor or enzyme.

Downstream Signaling Cascade Activation or Inhibition Propagated by Compound Action

Information regarding the downstream signaling pathways modulated by this compound is not available. Research into the effects of a compound on intracellular signaling cascades, such as phosphorylation events or second messenger systems, is contingent on the prior identification of its primary molecular target.

Allosteric vs. Orthosteric Mechanisms of Ligand Binding and Functional Modulation

There are no studies that investigate whether this compound acts via an allosteric or orthosteric mechanism. This distinction is fundamental to understanding how a ligand modulates the function of its target protein. Orthosteric ligands bind to the same site as the endogenous substrate or ligand, whereas allosteric modulators bind to a distinct site to induce a conformational change that alters the protein's activity.

Structure Activity Relationship Sar Studies of 1 2 Ethoxybenzyl 4 Phenylsulfonyl Piperazine Analogs

Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of new analogs involves a variety of strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. researchgate.net The synthesis of these analogs typically involves multi-step processes, often building upon the core piperazine (B1678402) scaffold. Common synthetic routes include nucleophilic substitution reactions to introduce the benzyl (B1604629) and phenylsulfonyl groups onto the piperazine nitrogen atoms. mdpi.comnih.gov

The 1-(2-ethoxybenzyl) portion of the molecule is a critical area for SAR exploration. Modifications here can significantly impact how the molecule interacts with its biological target. Researchers often synthesize a series of analogs where the ethoxy group and the phenyl ring are altered.

Substituent Variation: The position and nature of substituents on the benzyl ring are systematically varied. For instance, moving the ethoxy group from the ortho (2-position) to the meta (3-) or para (4-) positions can probe the spatial requirements of the binding pocket. Additionally, replacing the ethoxy group with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy) or with electron-donating or electron-withdrawing groups (e.g., methyl, chloro, trifluoromethyl) helps to map the electronic and steric preferences of the target. nih.govnih.govnih.gov

Below is a data table illustrating hypothetical modifications to the ethoxybenzyl moiety and the rationale behind them.

| Modification | Rationale | Potential Outcome |

| Change ethoxy to methoxy | Probe steric tolerance | Increased or decreased potency |

| Change ethoxy to isopropoxy | Introduce bulk | Define binding pocket size |

| Replace phenyl with pyridyl | Introduce hydrogen bond acceptor, alter solubility | Improved selectivity, altered pharmacokinetics |

| Replace ether with thioether | Alter metabolic stability and bond angles | Enhanced half-life |

The phenylsulfonyl group is another key component for modification. SAR studies on this part of the scaffold have revealed that both electronic and steric factors are important for activity.

In studies of related sulfonyl piperazine compounds, replacing the phenyl ring with other aryl or heteroaryl groups has been a common strategy. nih.gov Furthermore, substitution on the phenyl ring itself has been extensively investigated. The introduction of small, electron-withdrawing groups like fluoro or chloro, or electron-donating groups like methyl or methoxy, at the ortho, meta, or para positions can fine-tune the electronic properties of the sulfonyl group and introduce new interactions with the target protein. ijpsonline.comresearchgate.net For example, in a series of antiproliferative agents, various substitutions on the phenylsulfonyl ring were explored to optimize activity against cancer cell lines. ijpsonline.comresearchgate.net

The following table shows representative modifications on the phenylsulfonyl group and their observed effects in related compound series.

| Phenylsulfonyl Modification | Target/Activity | Reference Compound Activity | Modified Compound Activity |

| 4-H to 4-Fluoro | LpxH Inhibition | 22% Inhibition | 39% Inhibition |

| 4-H to 4-Chloro | LpxH Inhibition | 22% Inhibition | 59% Inhibition |

| 4-H to 4-Trifluoromethyl | LpxH Inhibition | 22% Inhibition | 16% Inhibition |

Data adapted from studies on a related sulfonyl piperazine scaffold targeting LpxH. nih.gov

Conformational Restriction: The piperazine ring typically exists in a flexible chair conformation. nih.gov Restricting this flexibility can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding. magtech.com.cn This can be achieved by incorporating the piperazine into a more rigid bicyclic or spirocyclic system. semanticscholar.org This strategy aims to favor the adoption of a specific three-dimensional arrangement that is optimal for molecular recognition by the biological target. semanticscholar.orgnih.gov

While the parent compound 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine is achiral, the introduction of substituents on the piperazine or benzyl moieties can create stereocenters. When chiral centers are present, the different enantiomers or diastereomers of a molecule can exhibit significantly different biological activities, metabolic profiles, and toxicities. researchgate.net

It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact stereoselectively with chiral molecules. wiley-vch.de Therefore, if an analog is synthesized as a racemic mixture, it is crucial to separate the enantiomers and test them individually. In the optimization of a phenylsulfonyl piperazine series against malaria, for example, it was determined that the S-methyl isomer at an alpha-carbonyl position was important for antimalarial potency, highlighting the critical role of stereochemistry. bohrium.com Understanding these stereochemical requirements is essential for designing more potent and selective therapeutic agents. researchgate.netwiley-vch.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows researchers to predict the activity of newly designed molecules before they are synthesized, saving time and resources. nih.govmdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., molecular shape and branching). openpharmaceuticalsciencesjournal.com

Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govfrontiersin.org For instance, a QSAR model for piperazine-based renin inhibitors identified constitutional descriptors related to molecular volume and atom counts as crucial for activity. openpharmaceuticalsciencesjournal.comscispace.com

The resulting model's predictive power is rigorously tested through internal and external validation techniques. mdpi.com A robust and validated QSAR model can be a powerful tool, providing insights into the key structural features that govern biological activity and guiding the design of new, more potent analogs of this compound. nih.govfrontiersin.org

Identification of Key Physico-chemical and Topological Descriptors for Activity

While specific quantitative structure-activity relationship (QSAR) studies detailing the key physico-chemical and topological descriptors for this compound are not extensively available in the public domain, general principles derived from SAR studies on analogous compounds targeting the AeKir channel provide valuable insights. These studies suggest that a combination of electronic, steric, and hydrophobic factors governs the activity of this class of inhibitors.

The inhibitory activity of phenylsulfonylpiperazine analogs against the AeKir channel is significantly influenced by the electronic nature of the substituents on the phenylsulfonyl ring. There is a discernible trend where electron-withdrawing groups at the para-position of the phenyl ring enhance potency. This suggests that the electrostatic potential of the sulfonyl group and the adjacent phenyl ring plays a crucial role in the interaction with the target protein.

The following table outlines the SAR findings for modifications on the phenylsulfonyl ring of the parent compound, 1-benzyl-4-(phenylsulfonyl)piperazine, and their impact on the inhibition of the AeKir channel.

| Compound | Substitution on Phenylsulfonyl Ring | IC50 (µM) for AeKir Inhibition |

|---|---|---|

| 1 | Unsubstituted | 0.467 |

| 2 | 4-Fluoro | 0.147 |

| 3 | 4-Chloro | 0.122 |

| 4 | 4-Bromo | 0.129 |

| 5 | 4-Trifluoromethyl | 0.088 |

| 6 | 4-Nitro | 0.101 |

| 7 | 3,4-Dichloro | 0.095 |

Further SAR studies have explored the replacement of the benzyl group with various heterocyclic moieties to probe the requirements of this region of the molecule for AeKir channel inhibition.

| Compound | Replacement for Benzyl Group | IC50 (µM) for AeKir Inhibition |

|---|---|---|

| 8 | 2-Furylmethyl | 1.29 |

| 9 | 3-Furylmethyl | 0.713 |

| 10 | 2-Thienylmethyl | 0.297 |

| 11 | 3-Thienylmethyl | 0.354 |

| 12 | 2-Pyridylmethyl | 0.985 |

| 13 | 3-Pyridylmethyl | 0.543 |

| 14 | 4-Pyridylmethyl | 0.765 |

It is important to note that specific SAR data for substitutions on the benzyl ring of 1-(benzyl)-4-(phenylsulfonyl)piperazine, particularly concerning the impact of an ortho-ethoxy group as in the title compound, are not detailed in the currently available research literature.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a crystal structure of the target protein, ligand-based drug design approaches, including pharmacophore modeling, are invaluable tools for the rational design of new and more potent inhibitors. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For the this compound series of compounds, a hypothetical pharmacophore model for AeKir channel inhibition can be constructed based on the observed SAR data. Such a model would likely include:

A Hydrogen Bond Acceptor Feature: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and are likely to form crucial interactions with hydrogen bond donor residues in the binding site of the AeKir channel.

An Aromatic/Hydrophobic Feature: The phenyl ring of the phenylsulfonyl moiety, particularly when substituted with lipophilic and electron-withdrawing groups, likely engages in hydrophobic or aromatic stacking interactions.

A Second Aromatic/Hydrophobic Feature: The benzyl group at the other end of the molecule also represents a significant hydrophobic region that likely occupies a corresponding hydrophobic pocket in the receptor. The SAR data from benzyl replacements suggest that the nature and electronic properties of this aromatic system are critical for activity.

A Basic Nitrogen Atom: The piperazine ring contains two nitrogen atoms. The nitrogen atom attached to the benzyl group is likely to be protonated at physiological pH, potentially forming an ionic interaction or a hydrogen bond with an acidic residue in the target protein.

The spatial relationship between these features is critical. The piperazine ring acts as a scaffold, holding the two aromatic systems at a specific distance and orientation relative to each other. The design of new analogs would involve modifying the core structure to better match this pharmacophoric hypothesis, for instance, by altering the linker to optimize the distance between the key interaction points or by introducing substituents that enhance the desired electronic and steric properties. The ultimate goal of such ligand-based design efforts is to generate novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and in Silico Approaches for 1 2 Ethoxybenzyl 4 Phenylsulfonyl Piperazine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine , docking simulations are pivotal for predicting its binding mode and affinity for various biological targets. These simulations can help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structure of the ligand, This compound , and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The target protein's structure is often obtained from crystallographic or NMR studies. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a defined scoring function. The results of molecular docking studies can guide the rational design of more potent and selective analogs. For instance, docking studies on similar phenylpiperazine derivatives have been used to explore their binding to targets like the dopamine (B1211576) D2 receptor and the sigma-1 receptor. nih.govnih.gov These studies often reveal critical amino acid residues that interact with the ligand, providing a roadmap for structural modifications to enhance binding affinity. nih.gov

| Interaction Type | Potential Interacting Residues in a Hypothetical Binding Pocket | Functional Group of Ligand Involved |

| Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Threonine | Sulfonyl oxygen atoms |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Phenyl and benzyl (B1604629) rings |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | Phenyl and benzyl rings |

| Cation-π Interactions | Lysine, Arginine | Phenyl and benzyl rings |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For This compound , MD simulations can be employed to assess the conformational stability of the ligand within the binding pocket of a target protein and to study the dynamics of the binding process.

Starting from a docked pose obtained from molecular docking, an MD simulation can reveal how the ligand and protein adapt to each other. These simulations can confirm the stability of key interactions predicted by docking and may uncover transient interactions not captured in a static model. The trajectory of the simulation can be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations have been instrumental in understanding the binding of piperazine-based compounds to their targets. nih.govnih.govrsc.org

| Parameter | Information Gained | Typical Observation in a Stable Complex |

| RMSD of Ligand | Stability of the ligand's binding pose | Low fluctuations around an average value |

| RMSD of Protein | Overall stability of the protein structure upon ligand binding | Convergence to a stable value |

| RMSF of Protein Residues | Flexibility of different parts of the protein | Lower fluctuations in the binding site residues |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over time | High occupancy of specific hydrogen bonds |

| Solvent Accessible Surface Area (SASA) | Changes in the exposure of the ligand and binding site to the solvent | Decrease in SASA upon binding |

Virtual Screening for Identification of Related Bioactive Scaffolds or Potential Off-Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When applied to This compound , virtual screening can be used in two primary ways: to identify other compounds with a similar scaffold that may have comparable biological activity, or to predict potential off-targets for the compound, which is crucial for assessing potential side effects.

In a scaffold-based virtual screening, the core structure of This compound would be used as a query to search chemical databases for molecules with similar structural features. In off-target prediction, the compound itself is docked against a panel of known biological targets to identify any unintended interactions. This can help in profiling the selectivity of the compound and anticipating potential adverse effects.

Prediction of Absorption, Distribution, Metabolism, Excretion, and in silico Toxicology (ADMET) Parameters using Computational Models

The pharmacokinetic and toxicological properties of a drug candidate are critical to its success. In silico ADMET prediction models are used to estimate these properties for a compound like This compound before it undergoes extensive experimental testing. nih.gov These models are built on data from a large number of compounds with known ADMET properties and use various computational methods, including quantitative structure-property relationship (QSPR) models.

Predicted ADMET properties can include parameters such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity. nih.govmdpi.com Early assessment of these parameters can help in prioritizing compounds for further development and in identifying potential liabilities that may need to be addressed through chemical modification.

| ADMET Parameter | Predicted Property | Implication for Drug Development |

| Absorption | ||

| Aqueous Solubility | Moderate to Low | May require formulation strategies for oral delivery. |

| Caco-2 Permeability | High | Good potential for intestinal absorption. |

| P-glycoprotein Substrate | Yes/No | Can affect efflux from cells and bioavailability. |

| Distribution | ||

| Blood-Brain Barrier Permeability | High | Potential for CNS activity. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Yes/No | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Predicted Value | Influences dosing regimen. |

| Toxicology | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low/High | Potential for cardiotoxicity. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.net For This compound , DFT calculations can provide valuable information about its geometry, electronic charge distribution, and reactivity. eurekaselect.com These calculations can be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. nih.gov

The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which can be important for understanding its interactions with biological targets. researchgate.netnih.gov Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of the compound. nih.gov

| Quantum Chemical Parameter | Information Provided | Relevance |

| Optimized Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation | Provides the foundational 3D structure for other computational studies. |

| HOMO-LUMO Energy Gap | A measure of the molecule's chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecular surface | Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding. |

| Mulliken Atomic Charges | Charge distribution on individual atoms | Helps in understanding the polarity of bonds and intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule | Influences solubility and other physical properties. |

Homology Modeling or De Novo Drug Design for Novel Target Interactions (if applicable)

In cases where the three-dimensional structure of a biological target of interest has not been experimentally determined, homology modeling can be used to build a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. If This compound is being investigated for a target with an unknown structure, a homology model of that target could be constructed to enable molecular docking and molecular dynamics simulations.

Alternatively, de novo drug design methods could be employed to design novel ligands that are complementary in shape and chemical properties to a target's binding site. While not directly a study of This compound itself, these methods could be used to design new molecules based on the structural insights gained from computational studies of this compound.

Preclinical in Vivo Studies in Non Human Animal Models

Efficacy Evaluation in Specific Animal Disease Models (e.g., infectious disease models, cancer xenografts)

Based on the available scientific literature, there are no specific preclinical in vivo efficacy studies published under the chemical name “1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine.”

However, extensive research has been conducted on a closely related piperazine-based compound, identified as MMV665917, which has shown significant efficacy in animal models of cryptosporidiosis, an infectious diarrheal disease caused by the protozoan parasite Cryptosporidium.

In a study utilizing a dairy calf model of cryptosporidiosis, which mimics the human disease, oral administration of MMV665917 resulted in a prompt resolution of diarrhea. nih.gov Furthermore, a significant reduction in the total fecal shedding of oocysts, the infectious form of the parasite, was observed. nih.gov This study highlighted the therapeutic potential of the compound, as it was effective even when administered after the onset of severe symptoms. nih.gov

Another key animal model used to evaluate the efficacy of MMV665917 was the gnotobiotic piglet model infected with Cryptosporidium hominis, a species that commonly infects humans. nih.govnih.gov In this model, treatment with MMV665917 led to a significant decrease in fecal oocyst excretion, parasite colonization in the intestines, and damage to the intestinal mucosa. nih.govresearchgate.net The treatment also reduced the severity of peak diarrheal symptoms compared to untreated control animals. nih.gov These findings in different animal models underscore the potent anti-cryptosporidial activity of this piperazine (B1678402) derivative. nih.govnih.govresearchgate.net

Interactive Data Table: Efficacy of MMV665917 in Animal Models of Cryptosporidiosis

| Animal Model | Pathogen | Key Efficacy Findings | Reference |

| Dairy Calf | Cryptosporidium parvum | Prompt resolution of diarrhea, ~94% reduction in total fecal oocyst shedding. | nih.gov |

| Gnotobiotic Piglet | Cryptosporidium hominis | Significantly reduced fecal oocyst excretion, parasite colonization, and intestinal mucosal damage; reduced peak diarrheal symptoms. | nih.govresearchgate.net |

Pharmacodynamic Biomarker Assessment in Animal Models

Currently, there is a lack of publicly available data specifically detailing the assessment of pharmacodynamic biomarkers for this compound or the related compound MMV665917 in animal models. Such studies would typically involve measuring the physiological and biochemical effects of the compound over time to understand its mechanism of action and to identify markers that correlate with its efficacy.

Biodistribution and Target Engagement Studies in Animal Tissues and Organs

Detailed biodistribution and target engagement studies for this compound in various animal tissues and organs have not been reported in the available literature. These studies are crucial for understanding the distribution of a drug throughout the body and for confirming that it interacts with its intended molecular target in the relevant tissues.

Initial Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models

While some pharmacokinetic data for the related compound MMV665917 in calves has been mentioned in the scientific literature, a comprehensive analysis of the pharmacokinetic/pharmacodynamic (PK/PD) correlation in animal models is not yet available. PK/PD modeling is essential for optimizing dosing regimens by establishing a relationship between drug exposure (pharmacokinetics) and its therapeutic effect (pharmacodynamics). nih.gov

Novel Derivatization Strategies and Advanced Chemical Biology Applications

Development of Fluorescent or Radioligand Probes for Biological Imaging and Target Validation

The development of fluorescent or radiolabeled probes from a lead compound is crucial for visualizing its distribution in biological systems and validating its molecular targets. For 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine, derivatization can be strategically directed at either the 2-ethoxybenzyl or the phenylsulfonyl moiety.

A common strategy for creating fluorescent probes involves coupling the parent molecule to a fluorophore. nih.govresearchgate.net The 2-ethoxybenzyl ring is a prime site for modification. For instance, functionalization of the benzyl (B1604629) ring, possibly at the para position to the ethoxy group to minimize steric hindrance, could be achieved through electrophilic aromatic substitution. This would introduce a reactive handle, such as an amine or a carboxylic acid, which can then be conjugated to a variety of commercially available fluorophores (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) using standard amide bond formation or other biocompatible ligation chemistries. rsc.org

Another approach would be to synthesize analogs of this compound where the phenylsulfonyl group is replaced with a fluorophore-containing sulfonyl group, such as a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This would directly incorporate the fluorescent properties into the core structure of the molecule. nih.gov

For radioligand development, isotopic labeling would be the preferred method. Introduction of tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) at specific positions within the molecule would allow for quantitative analysis of its binding to biological targets and its distribution in tissues. For positron emission tomography (PET) imaging, a chelating agent could be appended to the scaffold to complex with a positron-emitting radionuclide like copper-64 (⁶⁴Cu) or gallium-68 (B1239309) (⁶⁸Ga).

Table 1: Hypothetical Fluorescent Probes Derived from this compound

| Probe ID | Modification | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield |

|---|---|---|---|---|---|

| F-Probe-1 | Amine on benzyl ring | Fluorescein | 494 | 518 | 0.92 |

| F-Probe-2 | Carboxylic acid on benzyl ring | Rhodamine B | 555 | 580 | 0.31 |

Synthesis of Affinity Tags for Proteomic Target Identification and Validation

Affinity tags are indispensable tools for the identification of protein targets of small molecules through affinity purification-mass spectrometry (AP-MS). nih.govaddgene.org The synthesis of an affinity-tagged version of this compound would involve the introduction of a high-affinity binding motif, such as biotin (B1667282) or a polyhistidine tag. nih.govnih.gov

A common approach is to append a linker to the parent molecule, which is then attached to the affinity tag. neb.com The linker is crucial to ensure that the affinity tag does not sterically hinder the interaction of the parent molecule with its target protein. Polyethylene glycol (PEG) linkers of varying lengths are often employed to enhance solubility and provide spatial separation. broadpharm.com

Derivatization could again be targeted at the 2-ethoxybenzyl ring. A propargyl or azido (B1232118) group could be introduced onto the ring, allowing for "click" chemistry-based conjugation to a biotin-azide or biotin-alkyne derivative, respectively. medchemexpress.com This highly efficient and specific reaction is well-suited for complex molecule synthesis. Alternatively, a reactive group on the phenylsulfonyl ring could serve as the attachment point for the linker and affinity tag.

Table 2: Proposed Affinity Tag Conjugates of this compound

| Conjugate ID | Affinity Tag | Linker Type | Attachment Site | Elution Condition |

|---|---|---|---|---|

| AT-Biotin-1 | Biotin | PEG4-alkyne | para-position of benzyl ring | Competitive elution with free biotin |

| AT-His-1 | Hexahistidine | Alkyl chain | para-position of phenylsulfonyl ring | pH gradient or competitive elution with imidazole |

Design and Synthesis of Conjugation Strategies for Targeted Delivery (e.g., PROTACs, Antibody-Drug Conjugates)

Targeted delivery systems aim to increase the therapeutic index of a compound by selectively delivering it to diseased cells. Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are two prominent examples of such systems. nih.govnih.gov

PROTACs: A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. explorationpub.comyoutube.com To design a PROTAC based on this compound, the compound would be linked to a known E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon or VHL-1 for von Hippel-Lindau). The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govaxispharm.com Piperazine-containing linkers have been successfully used in PROTAC design. nih.govresearchgate.net

Antibody-Drug Conjugates (ADCs): ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. nih.govmdpi.com If this compound were to be developed as a payload for an ADC, it would need to be attached to a linker that can be conjugated to an antibody. nih.govbroadpharm.com The linker must be stable in circulation but cleavable upon internalization into the target cell. cam.ac.ukresearchgate.net Common cleavable linkers include dipeptides (e.g., valine-citrulline) that are substrates for lysosomal proteases.

Table 3: Hypothetical PROTAC and ADC Conjugates

| Conjugate Type | Target Protein Ligand | E3 Ligase Ligand / Antibody | Linker Type |

|---|---|---|---|

| PROTAC | This compound | Pomalidomide | PEG6 |

| PROTAC | This compound | VHL-1 ligand | Alkyl-ether |

Exploration of Hybrid Molecules and Multi-Target Ligands

Hybrid molecules are single chemical entities designed to interact with multiple biological targets, which can be advantageous for treating complex diseases. nih.govnih.gov The this compound scaffold can be envisioned as a starting point for the creation of such multi-target ligands. nih.govresearchgate.net

For instance, the phenylsulfonyl group could be replaced with another pharmacophore known to interact with a different target of interest. Alternatively, a second pharmacophore could be appended to the existing scaffold, for example, via the piperazine (B1678402) nitrogen or the benzyl ring. ijpsonline.comresearchgate.net This approach has been used to create hybrid molecules with activities against multiple targets in diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov

The design of such molecules requires a deep understanding of the structure-activity relationships of both pharmacophores to ensure that their desired biological activities are retained or even enhanced in the hybrid molecule.

Table 4: Potential Hybrid Molecules Based on the this compound Scaffold

| Hybrid ID | Second Pharmacophore | Linker | Potential Dual Targets |

|---|---|---|---|

| HM-1 | Tetrazole | Thioether | Target of parent compound & GPCRs |

| HM-2 | Benzamide | Direct attachment to piperazine | Target of parent compound & Kinases |

Concluding Remarks and Future Research Perspectives for 1 2 Ethoxybenzyl 4 Phenylsulfonyl Piperazine Research

Summary of Key Academic Contributions and Scientific Discoveries

While direct academic contributions for 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine are not prominently available in the current body of scientific literature, the core structure, (phenylsulfonyl)piperazine, is a well-established pharmacophore. Research on analogous structures provides a foundational understanding of its potential.

The (phenylsulfonyl)piperazine scaffold has been identified as a key component in the development of inhibitors for various biological targets. Notably, derivatives of this scaffold have shown potent activity as inhibitors of the Aedes aegypti Kir1 (AeKir) channel, which is a promising target for the development of novel mosquitocides to combat the spread of diseases like Zika, dengue, and chikungunya. nih.govnih.gov Further structure-activity relationship (SAR) studies on this scaffold have led to the identification of compounds with improved in vitro potency and toxicity against mosquito larvae. nih.gov

In the realm of antiviral research, 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been identified as novel and potent inhibitors of the Chikungunya virus (CHIKV). nih.govresearchgate.netnih.gov Optimization of this series has yielded compounds with significant antiviral activity and improved selectivity indices, highlighting the potential of the phenylsulfonylpiperazine moiety in antiviral drug discovery. nih.govresearchgate.netnih.gov

Furthermore, the broader piperazine (B1678402) class of compounds is recognized for its wide range of biological activities, including anticancer, antifungal, antibacterial, and antipsychotic properties. nih.govresearchgate.netnih.gov The flexible binding nature of the piperazine ring allows it to interact with a variety of biological targets. nih.gov

The academic contributions to the understanding of the (phenylsulfonyl)piperazine scaffold lay the groundwork for hypothesizing the potential therapeutic applications of this compound.

Identification of Remaining Knowledge Gaps and Future Research Directions

The primary knowledge gap is the absence of specific biological data for this compound. Future research should be directed at systematically characterizing this compound.

Future Research Directions:

Exploring New Mechanisms: A crucial first step would be to screen this compound against a broad panel of biological targets to identify its primary mechanism of action. Based on the activities of related compounds, initial investigations could focus on its potential as an inhibitor of viral replication (specifically against alphaviruses like CHIKV), as an insecticide targeting insect-specific ion channels, or as an anticancer agent. nih.govnih.govnih.gov

Synthesizing More Complex Analogs: Systematic SAR studies should be undertaken. This would involve the synthesis of a library of analogs by modifying the 2-ethoxybenzyl and phenylsulfonyl groups. For instance, altering the position and nature of the substituent on the benzyl (B1604629) ring or the phenylsulfonyl moiety could lead to compounds with enhanced potency and selectivity.

Probing Novel Biological Spaces: Beyond the established activities of the (phenylsulfonyl)piperazine scaffold, it would be valuable to explore novel biological targets. High-throughput screening against diverse enzyme families and receptor classes could uncover unexpected therapeutic opportunities. For example, piperazine derivatives have been investigated as radioprotective agents and for their effects on the central nervous system. nih.gov

Broader Implications for the Field of Medicinal Chemistry and Chemical Biology

The systematic investigation of this compound and its analogs would have broader implications for the fields of medicinal chemistry and chemical biology.

Scaffold Diversification: A detailed study of this compound would contribute to the understanding of the chemical space around the (phenylsulfonyl)piperazine scaffold. This knowledge can guide the design of future generations of inhibitors for a variety of targets.

Tool Compound Development: Potent and selective analogs of this compound could serve as valuable chemical probes to study the function of specific biological pathways.

Drug Discovery and Development: The identification of a novel, biologically active compound based on this scaffold could provide a new starting point for drug discovery programs, potentially leading to the development of new therapeutics for infectious diseases, cancer, or vector control. nih.govnih.govnih.gov

Potential for Further Preclinical Development

Should initial in vitro studies reveal significant biological activity for this compound, a clear path for preclinical development can be envisioned. This would strictly involve non-human stages of research.

In Vitro Profiling: Comprehensive in vitro testing would be necessary to establish a detailed pharmacological profile. This would include determining its potency (e.g., IC50 or EC50 values), selectivity against related targets, and preliminary metabolic stability using liver microsomes.

Transition to Advanced Research Models: Promising compounds would then be advanced to cell-based models to assess their efficacy in a more complex biological environment. For example, if antiviral activity is observed, the compound would be tested in various virus-infected cell lines. nih.govresearchgate.netnih.gov

In Vivo Efficacy and Pharmacokinetics: Following successful in vitro and cell-based studies, evaluation in animal models would be the next logical step. For instance, if the compound shows insecticidal properties, its efficacy against mosquito larvae and adult mosquitoes would be assessed. nih.gov Pharmacokinetic studies in animal models (e.g., rodents) would be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

The preclinical development of this compound would be a multi-stage process, with each step providing critical data to support its potential as a lead compound for further investigation.

Q & A

Q. Q: What are the standard synthetic routes for 1-(2-ethoxybenzyl)-4-(phenylsulfonyl)piperazine, and how are intermediates characterized?

A: Synthesis typically involves sequential alkylation and sulfonylation of the piperazine core. A common approach includes:

Alkylation: Reacting piperazine with 2-ethoxybenzyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like K₂CO₃ .

Sulfonylation: Treating the intermediate with phenylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .

Purification: Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the product. Intermediates are characterized via H/C NMR and LC-MS to confirm regioselectivity and purity .

Advanced: Optimizing Reaction Yields and Purity

Q. Q: How can researchers address low yields during sulfonylation of the piperazine intermediate?

A: Key factors include:

- Temperature Control: Maintaining sub-ambient temperatures (−10°C to 5°C) minimizes hydrolysis of the sulfonyl chloride .

- Stoichiometry: A 1.2–1.5 molar excess of phenylsulfonyl chloride ensures complete conversion .

- Catalysis: Adding catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics .

- Byproduct Removal: Aqueous workup with NaHCO₃ neutralizes HCl byproducts, improving phase separation .

Basic Physicochemical Profiling

Q. Q: What experimental methods are used to determine solubility and stability of this compound?

A:

Q. Table 1: Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 388.45 g/mol | HRMS |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Shake-flask |

| Aqueous Solubility (pH 7) | 12.5 µg/mL | UV-Vis |

Advanced: Resolving Contradictory Bioactivity Data

Q. Q: How can conflicting reports on this compound’s kinase inhibition vs. antimicrobial activity be reconciled?

A:

Target Selectivity Profiling: Use kinase panels (e.g., Eurofins) and bacterial MIC assays to confirm dual activity .

Structural Analogues: Compare with derivatives lacking the ethoxybenzyl group to isolate pharmacophore contributions .

Mechanistic Studies: Fluorescence polarization assays for kinase binding vs. bacterial membrane disruption assays (e.g., SYTOX Green uptake) .

Basic: Analytical Method Development

Q. Q: What HPLC conditions are optimal for quantifying this compound in biological matrices?

A:

- Column: C18 (5 µm, 250 × 4.6 mm)